Cas no 1805917-50-3 (5-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

5-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 5-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde
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- インチ: 1S/C9H7BrF3NO3/c1-16-8-7(17-9(11,12)13)6(4-15)5(2-10)3-14-8/h3-4H,2H2,1H3
- InChIKey: ZICSOZHDIQJNNX-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CN=C(C(=C1C=O)OC(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 264
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 48.4
5-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029084560-1g |
5-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde |
1805917-50-3 | 97% | 1g |
$1,504.90 | 2022-04-01 |
5-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde 関連文献
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5-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxaldehydeに関する追加情報
5-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde: A Comprehensive Overview
The compound 5-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde, identified by the CAS number 1805917-50-3, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple functional groups, including a bromomethyl group, a methoxy group, a trifluoromethoxy group, and an aldehyde group. These substituents contribute to its distinctive chemical properties and reactivity.
The synthesis of this compound involves a series of carefully designed multi-step reactions, often utilizing advanced organic chemistry techniques such as nucleophilic substitution, oxidation, and coupling reactions. The presence of the bromomethyl group introduces electrophilic reactivity, making it a valuable intermediate in the construction of more complex molecules. The methoxy and trifluoromethoxy groups enhance the molecule's stability and solubility in polar solvents, while the aldehyde group provides opportunities for further functionalization through condensation reactions.
Recent studies have highlighted the potential of 5-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde in the development of advanced materials. For instance, researchers have explored its use as a precursor for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them promising candidates for gas storage and catalytic applications. The compound's ability to coordinate with metal ions has been extensively studied, revealing its potential in creating highly selective adsorbents for industrial gases such as carbon dioxide and methane.
In addition to its role in materials science, this compound has also been investigated for its biological activity. Preliminary studies suggest that it may exhibit antimicrobial properties due to its ability to disrupt bacterial cell membranes. The presence of the trifluoromethoxy group is particularly significant in this context, as it contributes to the molecule's lipophilicity and bioavailability. However, further research is required to fully understand its pharmacokinetics and toxicity profile.
The application of computational chemistry techniques has provided deeper insights into the electronic structure and reactivity of 5-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde. Density functional theory (DFT) calculations have revealed that the molecule's electronic properties are heavily influenced by the electron-withdrawing effects of the trifluoromethoxy group. This understanding has facilitated the design of more efficient synthetic pathways and has opened new avenues for exploring its potential in drug discovery.
In conclusion, 5-(Bromomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, materials science, and pharmacology. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in advancing scientific innovation.
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